4-chloro-2-isopropylphthalazin-1(2H)-one

Description

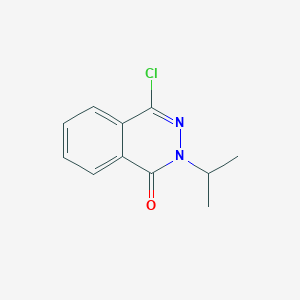

4-Chloro-2-isopropylphthalazin-1(2H)-one is a substituted phthalazinone derivative characterized by a chloro group at position 4 and an isopropyl group at position 2 of the phthalazinone core. Phthalazinones are heterocyclic compounds with applications in medicinal chemistry, materials science, and catalysis .

Properties

Molecular Formula |

C11H11ClN2O |

|---|---|

Molecular Weight |

222.67 g/mol |

IUPAC Name |

4-chloro-2-propan-2-ylphthalazin-1-one |

InChI |

InChI=1S/C11H11ClN2O/c1-7(2)14-11(15)9-6-4-3-5-8(9)10(12)13-14/h3-7H,1-2H3 |

InChI Key |

KTJFTVPHQLEGPS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N1C(=O)C2=CC=CC=C2C(=N1)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations:

Chlorine at position 4 contributes to electron-withdrawing effects, possibly stabilizing the phthalazinone ring and influencing reactivity .

Crystallinity and Intermolecular Interactions :

- Analogs like 4-(4-methylphenyl)-2-(propynyl)phthalazin-1(2H)-one exhibit C-H⋯O hydrogen bonds and π-π stacking (distance: 3.6990 Å) . The bulkier isopropyl group may disrupt such interactions, reducing crystallinity compared to phenyl or methyl derivatives.

Synthetic Accessibility :

- 4-Chloro derivatives are often synthesized via nucleophilic substitution or Friedel-Crafts alkylation. The isopropyl group may require tailored alkylation conditions (e.g., isopropyl halides with Lewis acids) .

Biological Activity :

- Analogs with 4-chlorobenzyl groups show anticancer activity (e.g., compound 17 in , IC₅₀ <10 µM). The isopropyl group’s steric bulk could modulate target binding affinity .

Research Findings and Trends

- Quantum Effects in Isotopic Analogs : While unrelated directly, isotopic studies (1H, 2H, 3H) highlight mass-dependent behaviors in quantum systems (e.g., tritium’s quasi-crystal regime at high densities) . By analogy, heavier substituents like isopropyl may influence conformational dynamics in solution.

- Thermodynamic Stability: Methyl and phenyl substituents stabilize phthalazinones via resonance and inductive effects. Isopropyl’s electron-donating nature may slightly reduce ring stability compared to chloro or benzyl groups .

Preparation Methods

Stepwise Protocol

-

Synthesis of 4-Chloro-2-isopropylbenzoic Acid

-

Cyclization to Phthalazinone

Table 1: Hypothetical Synthesis of this compound

| Step | Reagents/Conditions | Product | Yield* | Reference Basis |

|---|---|---|---|---|

| 1 | 4-Chlorobenzoic acid + Isopropyl chloride, AlCl₃, 80°C | 4-Chloro-2-isopropylbenzoic acid | 60–70% | |

| 2 | Hydrazine hydrate, ethanol, reflux | This compound | 70–80% |

*Yields are estimated based on analogous reactions.

Alternative Route via N-Alkylation and Chlorination

Another strategy involves pre-forming the phthalazinone core and subsequently introducing substituents.

Stepwise Protocol

-

Synthesis of 2-Isopropylphthalazin-1(2H)-one

-

Chlorination at the 4-Position

Table 2: Alternative Synthesis Pathway

| Step | Reagents/Conditions | Product | Yield* | Reference Basis |

|---|---|---|---|---|

| 1 | Phthalazinone + Isopropyl bromide, K₂CO₃, DMF, 60°C | 2-Isopropylphthalazin-1(2H)-one | 50–60% | |

| 2 | SOCl₂, FeCl₃, CH₂Cl₂, 0°C | This compound | 65–75% |

Chlorination of Pre-alkylated Phthalazinones

Chlorination can be performed post-cyclization to avoid interference with the alkylation step.

Key Considerations

Q & A

Q. What are the optimal synthetic routes for 4-chloro-2-isopropylphthalazin-1(2H)-one, and how can reaction conditions be systematically optimized?

- Methodological Answer : A common approach involves cyclocondensation of substituted hydrazines with phthalic anhydride derivatives under acidic conditions. For example, refluxing phenylhydrazine with phthalic anhydride in 10% HCl yields phthalazinone analogs . To optimize, vary reaction time (e.g., 9–12 hours), temperature (80–100°C), and molar ratios of reactants. Catalysts like acetic acid or Lewis acids (e.g., ZnCl₂) can enhance yield. Post-synthesis, recrystallization in ethanol improves purity .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

- Methodological Answer :

- ¹H NMR : Identify aromatic protons (δ 7.3–8.3 ppm) and isopropyl methyl groups (δ 1.2–1.4 ppm). Splitting patterns confirm substitution positions .

- IR : Peaks at ~1640 cm⁻¹ (C=O stretch) and ~3400 cm⁻¹ (N-H stretch) validate the phthalazinone core .

- Mass Spectrometry (ESI) : Molecular ion peaks ([M+H]⁺) confirm molecular weight. Fragmentation patterns distinguish substituents (e.g., Cl loss at m/z ~35) .

Q. How can researchers assess the purity of this compound and identify common impurities?

- Methodological Answer : Use HPLC with a C18 column and UV detection (λ = 254 nm). Compare retention times against reference standards. Common impurities include chlorinated byproducts (e.g., 4-(4-chlorobenzyl)phthalazin-1(2H)-one) . For quantification, calibrate with spiked samples and validate methods per ICH guidelines (precision ±2% RSD, recovery 98–102%) .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions between computational predictions and experimental reactivity data for this compound?

- Methodological Answer :

- Multi-Model Validation : Compare density functional theory (DFT) results (e.g., B3LYP/6-31G*) with semi-empirical methods (e.g., PM6) to assess electronic properties. Discrepancies in electrophilicity indices may explain unexpected reactivity .

- Experimental Cross-Check : Perform kinetic studies (e.g., pseudo-first-order conditions) to measure reaction rates. If computational data overestimates nucleophilic attack, steric effects from the isopropyl group may dominate .

Q. How can crystallographic data enhance the understanding of this compound’s structure-activity relationships?

- Methodological Answer :

- X-Ray Diffraction : Resolve crystal packing and hydrogen-bonding networks. For example, phthalazinone derivatives often form dimers via N-H···O interactions, influencing solubility .

- RCSB PDB Tools : Use Mercury software to analyze bond angles and torsion angles. Compare with bioactive conformations of analogs (e.g., anti-onchocercal phthalazinones) to identify pharmacophoric features .

Q. What advanced methodologies are recommended for studying the biological activity of this compound?

- Methodological Answer :

- In Vitro Assays : Test enzyme inhibition (e.g., acetylcholinesterase) using Ellman’s method. IC₅₀ values <10 µM suggest therapeutic potential .

- Molecular Docking : Use AutoDock Vina to simulate ligand-enzyme interactions. Focus on key residues (e.g., Ser203 in AChE) and validate with mutagenesis studies .

Q. How can researchers address challenges in scaling up the synthesis of this compound while maintaining reproducibility?

- Methodological Answer :

- Process Analytical Technology (PAT) : Implement in-line FTIR to monitor reaction progress. Adjust feed rates of hydrazine derivatives dynamically .

- DoE Optimization : Use a central composite design to evaluate factors like solvent polarity (e.g., ethanol vs. DMF) and stirring speed. Pareto charts identify critical parameters (e.g., temperature contributes 65% to yield variance) .

Data Contradiction Analysis

Q. How should researchers interpret conflicting data regarding the stability of this compound under varying pH conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to HCl (pH 1.2) and NaOH (pH 12.8) at 40°C for 24 hours. HPLC-MS identifies degradation products (e.g., hydrolyzed phthalic acid derivatives) .

- pH-Rate Profiling : Plot degradation rate constants (k) vs. pH. A V-shaped profile indicates acid/base-catalyzed hydrolysis. If literature reports diverge, check buffer ionic strength (e.g., 0.1 M vs. 0.01 M) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.